L-Homotyrosine

Beschreibung

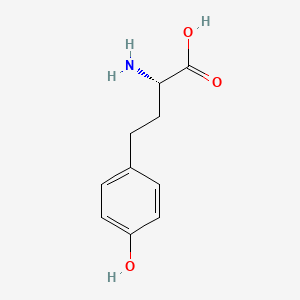

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-4-(4-hydroxyphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-9(10(13)14)6-3-7-1-4-8(12)5-2-7/h1-2,4-5,9,12H,3,6,11H2,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOZZTFGSTZNRX-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CC[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569328 | |

| Record name | (2S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221243-01-2, 185062-84-4 | |

| Record name | Homotyrosine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221243012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMOTYROSINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15X6A9Y291 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-Homotyrosine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Homotyrosine, systematically known as (2S)-2-amino-4-(4-hydroxyphenyl)butanoic acid, is a non-proteinogenic amino acid. As a homolog of the proteinogenic amino acid L-tyrosine, it possesses a unique chemical structure that has garnered interest in various scientific fields, particularly in peptide synthesis and drug development. This guide provides an in-depth overview of the chemical structure, properties, and relevant experimental considerations for this compound.

Chemical Structure and Properties

The fundamental structure of this compound features a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a 4-hydroxy-phenethyl side chain. This additional methylene (B1212753) group in the side chain, compared to L-tyrosine, significantly influences its physicochemical and biological properties.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that experimentally determined values for the free amino acid are not consistently reported in the literature, with much of the available data pertaining to its protected derivatives used in chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₃ | --INVALID-LINK-- |

| Molecular Weight | 195.22 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | (2S)-2-amino-4-(4-hydroxyphenyl)butanoic acid | --INVALID-LINK--[2] |

| CAS Number | 221243-01-2 | --INVALID-LINK--[1] |

| Appearance | White to off-white solid | --INVALID-LINK--[1] |

| Solubility | Soluble in water | [Information collated from search results] |

| Melting Point | Data not available for the free amino acid. | |

| Specific Optical Rotation ([α]D) | Data not available for the free amino acid. | |

| pKa Values | Data not available for the free amino acid. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be approached through various established methods for asymmetric amino acid synthesis. One common strategy involves the alkylation of a chiral glycine (B1666218) enolate equivalent with a suitable electrophile, followed by deprotection.

Illustrative Synthetic Workflow:

Caption: A generalized workflow for the asymmetric synthesis of this compound.

Methodology:

-

Protection: Start with a suitable N-protected glycine derivative (e.g., Boc-glycine tert-butyl ester).

-

Enolate Formation: Treat the protected glycine with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature to generate a chiral enolate.

-

Alkylation: React the enolate with a protected 4-(2-bromoethyl)phenol. The choice of protecting group for the phenolic hydroxyl is crucial for compatibility with the reaction conditions.

-

Deprotection: Remove all protecting groups under appropriate conditions (e.g., acidolysis for Boc and tert-butyl esters) to yield this compound.

-

Purification: Purify the final product using techniques such as ion-exchange chromatography or recrystallization.

Determination of Physicochemical Properties

Melting Point:

The melting point can be determined using a standard melting point apparatus. A sharp melting range is indicative of high purity.

Specific Optical Rotation:

The specific rotation is a measure of the enantiomeric purity of the compound and can be determined using a polarimeter.

Protocol for Specific Rotation Measurement:

-

Solution Preparation: Prepare a solution of this compound of a known concentration (c, in g/mL) in a specified solvent (e.g., water or dilute HCl).

-

Measurement: Fill a polarimeter cell of a known path length (l, in dm) with the solution.

-

Reading: Measure the observed optical rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

-

Calculation: Calculate the specific rotation using the formula: [[α]λT = α / (c * l)]

pKa Determination:

The acid dissociation constants (pKa) for the amino and carboxyl groups can be determined by acid-base titration.

Protocol for pKa Determination:

-

Titration Setup: Dissolve a known amount of this compound in deionized water and place it in a temperature-controlled vessel.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH), monitoring the pH continuously with a calibrated pH meter.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions (i.e., at 0.5 and 1.5 equivalents of added base).

Biological Signaling and Applications

Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of this compound in biological signaling pathways. Its structural similarity to L-tyrosine, a crucial precursor for neurotransmitters like dopamine (B1211576) and norepinephrine, suggests potential interactions with pathways involving these molecules. However, further research is required to elucidate any specific biological roles.

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS). Its incorporation into peptides can introduce novel structural and functional properties, which is of interest in drug discovery and development. For instance, its use in designing analogs of bioactive peptides could lead to compounds with enhanced stability, altered receptor binding affinity, or modified pharmacokinetic profiles. Fmoc-L-homotyrosine is a commonly used derivative in peptide synthesis and drug development, particularly in targeting neurological disorders due to its structural resemblance to neurotransmitters.[3]

Logical Relationship for this compound Application:

Caption: Logical flow from this compound to its application in drug discovery.

Conclusion

This compound presents an intriguing molecular scaffold for researchers in chemistry and drug development. While its fundamental chemical identity is well-established, a comprehensive experimental characterization of the free amino acid's physicochemical properties is still needed. Furthermore, the exploration of its potential biological activities and involvement in signaling pathways remains a promising area for future research. The methodologies outlined in this guide provide a framework for the synthesis and characterization of this compound, paving the way for its broader application in scientific investigation.

References

An In-depth Technical Guide to the Synthesis of L-Homotyrosine from L-Tyrosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of L-homotyrosine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development, from its proteinogenic precursor, L-tyrosine. This compound, with its extended carbon backbone, serves as a valuable building block for the synthesis of peptidomimetics, modified peptides with enhanced stability and pharmacological properties, and other complex molecules.

The primary and most established method for the one-carbon homologation of α-amino acids, such as L-tyrosine, to their corresponding β-amino acid counterparts, like this compound, is the Arndt-Eistert synthesis .[1][2] This multi-step process involves the conversion of a carboxylic acid to its next higher homolog.[1]

This guide details the necessary protecting group strategies, the core Arndt-Eistert reaction sequence, and the final deprotection steps to yield this compound. The experimental protocols provided are based on established procedures for similar amino acid homologations and are supplemented with specific considerations for the tyrosine side chain.

Core Synthesis Strategy: The Arndt-Eistert Homologation

The conversion of L-tyrosine to this compound is not a direct, one-step reaction. It requires a strategic sequence of protection, homologation, and deprotection. The phenolic hydroxyl and the α-amino groups of L-tyrosine must be protected to prevent unwanted side reactions during the homologation process.

The overall synthetic workflow can be summarized as follows:

-

Protection of L-Tyrosine: The α-amino and phenolic hydroxyl groups of L-tyrosine are protected.

-

Arndt-Eistert Reaction:

-

Activation of the carboxylic acid of the protected L-tyrosine.

-

Formation of a diazoketone intermediate.

-

Wolff rearrangement of the diazoketone to a ketene (B1206846).

-

Hydrolysis of the ketene to form the homologous carboxylic acid (protected this compound).

-

-

Deprotection: Removal of the protecting groups to yield the final product, this compound.

Data Presentation

The following table summarizes the key transformations and expected yields for the synthesis of this compound from L-tyrosine via the Arndt-Eistert reaction, based on analogous transformations of similar amino acids.

| Step No. | Transformation | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | N-Boc Protection | L-Tyrosine | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, Base (e.g., NaOH, K₂CO₃) | N-Boc-L-tyrosine | >90 |

| 2 | O-tert-Butyl Protection | N-Boc-L-tyrosine | Isobutylene, Acid catalyst (e.g., H₂SO₄) | N-Boc-O-tert-butyl-L-tyrosine | 80-90 |

| 3 | Carboxylic Acid Activation (Mixed Anhydride Formation) | N-Boc-O-tert-butyl-L-tyrosine | Ethyl chloroformate, N-methylmorpholine | Activated N-Boc-O-tert-butyl-L-tyrosine | In situ |

| 4 | Diazoketone Formation | Activated N-Boc-O-tert-butyl-L-tyrosine | Diazomethane (B1218177) (CH₂N₂) or (Trimethylsilyl)diazomethane | N-Boc-O-tert-butyl-L-tyrosine diazoketone | High (crude) |

| 5 | Wolff Rearrangement and Hydrolysis | N-Boc-O-tert-butyl-L-tyrosine diazoketone | Silver benzoate (B1203000) (PhCO₂Ag), Triethylamine (B128534), Water | N-Boc-O-tert-butyl-L-homotyrosine | 70-85 (two steps) |

| 6 | Deprotection | N-Boc-O-tert-butyl-L-homotyrosine | Strong acid (e.g., Trifluoroacetic acid - TFA) | This compound | >90 |

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound from L-tyrosine.

Step 1 & 2: Protection of L-Tyrosine

Protocol 1: Synthesis of N-Boc-O-tert-butyl-L-tyrosine

This two-step, one-pot procedure protects both the amino and hydroxyl groups of L-tyrosine.

-

N-Boc Protection:

-

Suspend L-tyrosine (1 equivalent) in a suitable solvent system such as aqueous dioxane or a mixture of water and an organic solvent.

-

Add a base, such as sodium hydroxide (B78521) or potassium carbonate (2-3 equivalents), to deprotonate the carboxylic acid and amino group.

-

Cool the mixture in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equivalents) portion-wise while maintaining the pH in the alkaline range.[3]

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Acidify the reaction mixture to a pH of approximately 3 with a suitable acid (e.g., HCl or KHSO₄) and extract the N-Boc-L-tyrosine into an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-L-tyrosine.

-

-

O-tert-Butyl Protection:

-

Dissolve the crude N-Boc-L-tyrosine in a suitable solvent such as dichloromethane (B109758) or dioxane.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Cool the solution in a pressure bottle and add condensed isobutylene.

-

Seal the vessel and stir at room temperature for several days until the reaction is complete (monitored by TLC).[4]

-

Carefully neutralize the reaction mixture with a base (e.g., NaHCO₃ solution) and extract the product into an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel to obtain pure N-Boc-O-tert-butyl-L-tyrosine.

-

Step 3 - 5: Arndt-Eistert Homologation

Protocol 2: Synthesis of N-Boc-O-tert-butyl-L-homotyrosine

This protocol is adapted from the well-established procedure for the homologation of N-Boc-L-phenylalanine.[2]

-

Activation and Diazoketone Formation:

-

Dissolve N-Boc-O-tert-butyl-L-tyrosine (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -15 °C in an ice-salt bath.

-

Add N-methylmorpholine (1 equivalent) dropwise, followed by the dropwise addition of ethyl chloroformate (1 equivalent). Stir the resulting suspension for 30 minutes at -15 °C.[2]

-

Filter the mixture to remove the N-methylmorpholine hydrochloride salt.

-

To the filtrate, add an ethereal solution of diazomethane in excess at 0 °C. (Caution: Diazomethane is highly toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions and by trained personnel.)

-

Allow the reaction to stir overnight, gradually warming to room temperature.

-

Remove the excess diazomethane and solvent under reduced pressure to obtain the crude N-Boc-O-tert-butyl-L-tyrosine diazoketone.

-

-

Wolff Rearrangement and Hydrolysis:

-

Protect the reaction flask from light. Dissolve the crude diazoketone in a mixture of THF and deionized water.

-

Cool the solution to -25 °C in a dry ice-acetone bath under an inert atmosphere.

-

In a separate flask, dissolve silver (I) benzoate (catalytic amount, e.g., 0.1 equivalents) in triethylamine with sonication.[2]

-

Add the silver benzoate solution dropwise to the cold diazoketone solution.

-

Stir the reaction mixture at -25 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.[2]

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in an organic solvent like diethyl ether and wash sequentially with saturated aqueous NaHCO₃ and 1 M aqueous KHSO₄.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-O-tert-butyl-L-homotyrosine.

-

Purify the product by recrystallization or column chromatography.

-

Step 6: Deprotection

Protocol 3: Synthesis of this compound

-

Acid-mediated Deprotection:

-

Dissolve the purified N-Boc-O-tert-butyl-L-homotyrosine in a suitable solvent such as dichloromethane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA), at 0 °C.[5][6]

-

Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

The crude this compound can be purified by recrystallization or ion-exchange chromatography to obtain the final product.

-

Mandatory Visualizations

Experimental Workflow: Synthesis of this compound from L-Tyrosine

Caption: Overall workflow for the synthesis of this compound from L-Tyrosine.

Signaling Pathway: Mechanism of the Wolff Rearrangement

Caption: Key mechanistic steps of the Wolff Rearrangement.

References

- 1. Evidence for Nonstatistical Dynamics in the Wolff Rearrangement of a Carbene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O - Google Patents [patents.google.com]

- 4. CN103833593A - Method for preparing N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine - Google Patents [patents.google.com]

- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Biological Significance of L-Homotyrosine: A Technical Guide for Researchers

Abstract: L-Homotyrosine, a non-proteinogenic amino acid and a structural analog of L-Tyrosine, has emerged as a valuable tool in biochemical research and drug development. While its intrinsic biological roles are not as extensively characterized as its canonical counterpart, its utility in peptide synthesis and its potential to modulate key physiological pathways warrant a comprehensive review. This technical guide provides an in-depth analysis of the known applications and inferred biological significance of this compound. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging this unique amino acid in their work. This document summarizes its physicochemical properties, details its primary application in solid-phase peptide synthesis with an accompanying experimental protocol, and explores its potential interactions with critical biological pathways, including catecholamine synthesis.

Introduction

This compound ((2S)-2-amino-4-(4-hydroxyphenyl)butanoic acid) is an aromatic alpha-amino acid that is not one of the 20 common proteinogenic amino acids. Its structure is highly similar to L-Tyrosine, with the key difference being an additional methylene (B1212753) group in its side chain. This seemingly minor structural modification has significant implications for its chemical properties and biological activities.

Primarily, this compound is recognized for its role as a building block in the synthesis of novel peptides and peptidomimetics.[1][2] Its incorporation into peptide chains can confer increased stability against enzymatic degradation and modulate biological activity.[3] In the realm of drug development, its structural resemblance to neurotransmitter precursors makes it a compound of interest for neurological applications.[1] This guide will delve into both the established synthetic utilities and the hypothesized biological roles of this compound.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental to its application in both synthetic and biological contexts. The table below provides a summary of these properties.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-amino-4-(4-hydroxyphenyl)butanoic acid | |

| Molecular Formula | C₁₀H₁₃NO₃ | |

| Molecular Weight | 195.22 g/mol | [2] |

| CAS Number | 221243-01-2 | [2] |

| Appearance | Solid | [2] |

| Solubility | Soluble in water | [2] |

Established Applications of this compound

The primary and most well-documented application of this compound is in the field of peptide chemistry, largely facilitated by its Fmoc-protected derivative, Fmoc-L-Homotyrosine.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-Homotyrosine is a versatile building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides.[1] The Fmoc protecting group provides stability and is readily removed under mild basic conditions, making it compatible with a wide range of peptide sequences and functionalities.[1] The incorporation of this compound into peptides can enhance their structural complexity and introduce novel properties, such as increased hydrophobicity, which can improve the solubility and bioavailability of peptide-based drugs.[1]

Drug Development and Protein Engineering

The structural similarity of this compound to neurotransmitters has made it a valuable scaffold in the design of novel pharmaceuticals, particularly for targeting neurological disorders.[1] Its use in bioconjugation techniques allows for the attachment of biomolecules to various surfaces or other compounds, which can enhance drug delivery systems.[1] Furthermore, this compound is employed in protein engineering to modify proteins for the study of their function and interactions, offering insights into protein behavior in diverse biological contexts.[1]

Inferred Biological Significance

While direct research into the specific biological roles of free this compound is limited, its structural analogy to L-Tyrosine allows for several well-founded hypotheses regarding its potential biological significance.

Potential Modulation of Catecholamine Synthesis

L-Tyrosine is the natural precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. The rate-limiting step in this pathway is the conversion of L-Tyrosine to L-DOPA, catalyzed by the enzyme tyrosine hydroxylase (TH).[4] Given its structural similarity, this compound is a candidate for interaction with this critical pathway. It may act as a competitive inhibitor of tyrosine hydroxylase, thereby reducing the synthesis of catecholamines.[5] Alternatively, it could potentially serve as a substrate for TH, leading to the formation of a homotyrosine-derived analog of L-DOPA, although the efficiency of such a reaction is unknown.

Cellular Uptake and Transport

The transport of L-Tyrosine and its analogs into cells is mediated by specific amino acid transporters, with the L-type amino acid transporter 1 (LAT1) being a key player, especially in the context of cancer cells where it is often upregulated.[6] It is highly probable that this compound is also a substrate for LAT1 and other large neutral amino acid transporters, which would facilitate its entry into cells and allow it to exert potential intracellular effects.

Potential for Enzyme Inhibition and Cytotoxicity

Research on other non-canonical tyrosine isomers, such as m-tyrosine, has shown that they can be cytotoxic.[7] This toxicity may arise from the misincorporation of these unnatural amino acids into cellular proteins during protein synthesis, leading to protein misfolding and dysfunction.[7] It is plausible that this compound could also be mistakenly charged to a tRNA and incorporated into proteins, potentially leading to cellular stress and toxicity, although this has not been definitively demonstrated.

Experimental Protocols

The following is a representative protocol for the manual solid-phase synthesis of a peptide containing this compound using Fmoc chemistry.

Objective: To synthesize a peptide with an incorporated this compound residue.

Materials:

-

Rink Amide MBHA resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, reagent grade

-

Fmoc-protected amino acids (including Fmoc-L-Homotyrosine)

-

O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water, deionized

-

Diethyl ether, cold

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling:

-

Place the Rink Amide resin in the synthesis vessel.

-

Add DMF to swell the resin for at least 30 minutes.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 20 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling (for this compound and other residues):

-

In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (e.g., Fmoc-L-Homotyrosine), 3 equivalents of HBTU, and 3 equivalents of HOBt in DMF.

-

Add 6 equivalents of DIPEA to the activation mixture and vortex briefly.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

(Optional) Perform a ninhydrin (B49086) test to confirm the completion of the coupling reaction.

-

-

Peptide Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.

-

-

Final Deprotection and Cleavage:

-

After the final coupling and subsequent Fmoc deprotection, wash the resin with DCM and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the peptide pellet under vacuum.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry.

-

Conclusion and Future Directions

This compound stands as a significant molecule at the interface of chemistry and biology. Its established role in enhancing the properties of synthetic peptides has solidified its importance in drug discovery and materials science. While its intrinsic biological significance is less clear, its structural relationship to L-Tyrosine provides a strong basis for predicting its interactions with key metabolic and signaling pathways.

Future research should focus on elucidating the specific biological effects of free this compound. Key areas of investigation include:

-

Enzyme Kinetics: Quantitative studies to determine if this compound is a substrate or inhibitor of tyrosine hydroxylase and other enzymes in the catecholamine pathway.

-

Metabolic Fate: Tracing the in vivo metabolism of this compound to identify its degradation products and to ascertain if it serves as a precursor for any novel bioactive molecules.

-

Signaling and Receptor Interactions: Investigating whether this compound or peptides containing it can modulate the activity of specific receptors or signaling pathways.

-

Toxicology: Assessing the potential for cytotoxicity through misincorporation into proteins.

A deeper understanding of these aspects will undoubtedly expand the utility of this compound from a valuable synthetic tool to a molecule with well-defined biological functions, opening new avenues for therapeutic intervention and biochemical research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What is Peptide Modification? Peptide modification is the artificial addition of molecules onto a peptide, to enhance or make the peptide’s function more specific [biosynth.com]

- 4. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Investigation of transport mechanism and uptake kinetics of O-(2-[18F]fluoroethyl)-L-tyrosine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism for oxidized amino acids - PMC [pmc.ncbi.nlm.nih.gov]

L-Homotyrosine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of L-Homotyrosine, a non-proteinogenic amino acid of significant interest in peptide chemistry and drug discovery. We will delve into its chemical properties, its application in synthetic methodologies, and its potential role in modulating biological pathways.

Core Properties of this compound and Its Derivatives

This compound is a homolog of L-tyrosine, featuring an additional methylene (B1212753) group in its side chain. This structural modification imparts unique properties that are leveraged in peptide design to influence conformation, stability, and receptor interactions. For synthetic applications, particularly in solid-phase peptide synthesis (SPPS), this compound is commonly utilized in its N-α-Fmoc protected form. The compound is also available as a hydrochloride salt.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |

| This compound | 221243-01-2 | C₁₀H₁₃NO₃ | 195.22 | Solid |

| Fmoc-L-Homotyrosine | 198560-10-0 | C₂₅H₂₃NO₅ | 417.45 | White powder |

| This compound hydrochloride | 336182-13-9 | C₁₀H₁₃NO₃·HCl | 231.68 | White solid |

Experimental Protocols: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence is readily achieved using standard Fmoc-based solid-phase peptide synthesis protocols. The following is a generalized yet detailed methodology adaptable to most automated peptide synthesizers or manual synthesis setups.

Materials:

-

Fmoc-L-Homotyrosine

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine (B6355638), 20% (v/v) in DMF

-

Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Washing solvents: Dichloromethane (DCM), Methanol (MeOH)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

Methodology:

-

Resin Preparation: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-L-Homotyrosine (3-5 equivalents relative to resin loading) in DMF.

-

Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and DIPEA (6-10 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.

-

Add the activated Fmoc-L-Homotyrosine solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

-

Wash the resin with DMF to remove excess reagents.

-

-

Peptide Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the desired peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection step as described in step 2.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Pellet the peptide by centrifugation, wash with cold ether, and dry under vacuum.

-

Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

-

Figure 1. A generalized workflow for the incorporation of this compound into a peptide via Fmoc-based solid-phase peptide synthesis.

Signaling Pathways and Biological Relevance

While L-tyrosine is a well-established precursor for the biosynthesis of catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine) and a key residue in phosphotyrosine signaling cascades, the direct involvement of this compound in these pathways has not been extensively characterized.

The structural similarity of this compound to L-tyrosine suggests its potential to act as a modulator or probe of tyrosine-dependent signaling events. The introduction of an additional methylene group in the side chain can alter the steric and electronic properties of the phenolic ring, potentially influencing:

-

Enzyme-Substrate Interactions: this compound may act as a competitive inhibitor or an alternative substrate for enzymes that recognize L-tyrosine, such as tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis.

-

Protein-Protein Interactions: In the context of a peptide, the altered side chain length and flexibility of this compound can modify the binding affinity and specificity for protein targets, including the SH2 domains that recognize phosphotyrosine motifs.

-

Peptide Conformation: The longer side chain can induce or stabilize specific secondary structures in peptides, leading to altered biological activity.

The primary application of this compound in drug development is to create novel peptide-based therapeutics with enhanced properties, such as increased metabolic stability, improved receptor selectivity, or altered agonist/antagonist profiles.

Figure 2. Potential modulation of L-tyrosine-dependent signaling pathways by this compound.

Conclusion

This compound is a valuable building block for researchers and drug developers working with peptides. Its straightforward incorporation into synthetic schemes allows for the systematic modification of peptide scaffolds. While its direct biological roles are still an active area of investigation, its utility as a tool to probe and modulate important signaling pathways is clear. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the successful application of this compound in research and development endeavors.

L-Homotyrosine: A Comprehensive Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Homotyrosine, a non-proteinogenic amino acid and a homolog of L-tyrosine, is a molecule of significant interest in the fields of medicinal chemistry and drug development. Its structural similarity to L-tyrosine, a precursor to several key neurotransmitters and hormones, makes it a valuable building block for the synthesis of novel peptides, peptidomimetics, and other bioactive compounds. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in research and development, enabling predictions of its behavior in biological systems and guiding the design of new therapeutic agents. This technical guide provides a detailed overview of the core physicochemical properties of this compound, methodologies for their determination, and insights into its potential biological relevance.

Core Physicochemical Properties

A thorough understanding of the physicochemical characteristics of this compound is essential for its application in scientific research. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its reactivity in chemical syntheses.

Quantitative Data Summary

| Property | This compound | Fmoc-O-tert-butyl-L-β-homotyrosine | Fmoc-L-homotyrosine |

| Molecular Weight ( g/mol ) | 195.21 | 473.56 | 417.45 |

| Aqueous Solubility | 2 mg/mL (requires sonication and heating to 60°C)[1] | Data not available | Data not available |

| Melting Point (°C) | Data not available | 100 - 103[2] | Data not available |

| Optical Rotation ([α]D) | Data not available | -10 ± 5º (c=1, Chloroform, 25°C)[2] | -6 ± 1º (c=1, MeOH, 25°C)[3] |

| pKa Values | Data not available | Data not available | Predicted: 3.87 ± 0.10[4] |

Experimental Protocols

Accurate determination of physicochemical properties requires robust and validated experimental protocols. Below are detailed methodologies for the key experiments cited in this guide.

Determination of Aqueous Solubility

The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed, thermostated vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A sample of the clear supernatant is carefully withdrawn, filtered (using a filter that does not adsorb the analyte), and the concentration of this compound is determined using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

-

Considerations: For poorly soluble compounds like this compound, the use of sonication and controlled heating can be employed to facilitate dissolution, as indicated by the available data.[1] It is crucial to allow the solution to return to the target temperature and re-equilibrate before sampling.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity. The capillary melting point method is a widely used and reliable technique.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate (typically 1-2°C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has transformed into a liquid (completion of melting) are recorded as the melting range.

-

Purity Assessment: A sharp melting range (typically less than 2°C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

Determination of Optical Rotation

Optical rotation is a characteristic property of chiral molecules like this compound and is measured using a polarimeter.

Methodology:

-

Solution Preparation: A solution of this compound of a precisely known concentration (c, in g/mL) is prepared in a suitable solvent (e.g., water, methanol, or chloroform).

-

Polarimeter Setup: The polarimeter is calibrated using a blank (the pure solvent). The light source is typically a sodium D-line (589 nm).

-

Measurement: The prepared solution is placed in a polarimeter cell of a known path length (l, in decimeters). The observed rotation (α) of the plane of polarized light is measured at a specific temperature (T).

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c).[5] The temperature and wavelength are reported alongside the specific rotation value.

Determination of pKa Values

The pKa values represent the ionization constants of the acidic and basic groups in an amino acid. Potentiometric titration is a common method for their determination.

Methodology:

-

Solution Preparation: A solution of this compound of known concentration is prepared in deionized water.

-

Titration Setup: The solution is placed in a thermostated beaker with a calibrated pH electrode and a magnetic stirrer.

-

Acid-Base Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) to a low pH (e.g., pH 1.5). Subsequently, it is titrated with a standardized solution of a strong base (e.g., NaOH) while continuously monitoring the pH.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve). The first pKa (pKa1) corresponds to the carboxylic acid group, and the second pKa (pKa2) corresponds to the amino group. If the side chain is ionizable, a third pKa (pKaR) will be observed.

Signaling Pathways and Experimental Workflows

While specific signaling pathways directly involving this compound are not well-documented, its structural similarity to L-tyrosine suggests potential interactions with tyrosine metabolic and signaling pathways. The following diagrams illustrate a relevant metabolic pathway for L-tyrosine and a general workflow for the enzymatic synthesis of L-tyrosine derivatives, which can be conceptually applied to this compound.

Conclusion

This compound presents a valuable scaffold for the development of novel therapeutic agents. This guide has provided a consolidated overview of its key physicochemical properties and the experimental methodologies required for their determination. While some experimental data for the parent molecule remain to be fully elucidated, the information available for its derivatives, combined with the established protocols, offers a solid foundation for researchers. The provided diagrams of related metabolic and synthetic pathways serve as a conceptual framework for understanding the potential biological context and synthetic accessibility of this compound and its analogs. Further research to fill the existing data gaps will undoubtedly accelerate the exploitation of this promising molecule in drug discovery and chemical biology.

References

Potential Metabolic Pathways of L-Homotyrosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Homotyrosine, a non-proteinogenic amino acid and a homolog of L-tyrosine, is of increasing interest in drug development and biotechnology. Understanding its metabolic fate is crucial for predicting its efficacy, potential toxicity, and for engineering novel biosynthetic pathways. This technical guide provides a comprehensive overview of the potential metabolic pathways of this compound, drawing parallels with the well-characterized metabolism of L-tyrosine. We explore its hypothetical catabolism, potential for biosynthesis, and its role as a precursor for secondary metabolites. This guide includes postulated enzymatic reactions, detailed experimental protocols for analysis, and quantitative data where available, to serve as a foundational resource for researchers in the field.

Introduction

This compound, characterized by an additional methylene (B1212753) group in its side chain compared to L-tyrosine, is not incorporated into proteins through the standard genetic code. However, its structural similarity to L-tyrosine suggests that it may interact with the same enzymatic machinery, leading to a range of metabolic transformations. Its applications in peptide synthesis and drug design underscore the importance of elucidating its metabolic pathways.[1] This guide will delve into the probable catabolic and anabolic routes of this compound, providing a theoretical framework and practical methodologies for its study.

Postulated Catabolic Pathways of this compound

The catabolism of L-tyrosine is well-documented and primarily proceeds through two main pathways: the homogentisate (B1232598) pathway in mammals and many microorganisms, and the homoprotocatechuate pathway in some bacteria.[2] Given the structural analogy, it is plausible that this compound is degraded via similar enzymatic steps.

The Homogentisate Pathway Analog

In this proposed pathway, this compound would undergo a series of enzymatic reactions mirroring those of L-tyrosine catabolism.[3][4]

-

Transamination: The initial step is likely the conversion of this compound to 4-hydroxy-phenylpyruvic acid analog (4-hydroxyphenyl-α-ketobutyrate) by Tyrosine Aminotransferase (TAT) . While TAT is known to be highly specific for L-tyrosine, its activity on this compound remains to be quantified.[5][6]

-

Oxidative Decarboxylation: The resulting α-keto acid would then be a substrate for 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) , which would catalyze an oxidative decarboxylation to form homogentisate analog (2,5-dihydroxyphenyl-propionic acid).[7][8][9]

-

Ring Cleavage: The aromatic ring of the homogentisate analog would be cleaved by Homogentisate 1,2-Dioxygenase (HGD) .

-

Further Degradation: Subsequent enzymatic steps would likely lead to the formation of central metabolites that can enter the citric acid cycle.

References

- 1. Catabolism of L-tyrosine by the homoprotocatechuate pathway in gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catabolism of L-tyrosine by the homoprotocatechuate pathway in gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. davuniversity.org [davuniversity.org]

- 4. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tyrosine aminotransferase - Wikipedia [en.wikipedia.org]

- 6. Tyrosine aminotransferase: biochemical and structural properties and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-hydroxyphenylpyruvate dioxygenase catalysis: identification of catalytic residues and production of a hydroxylated intermediate shared with a structurally unrelated enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

Fmoc-L-homotyrosine: A Comprehensive Technical Guide for its Application as a Building Block in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-homotyrosine, a derivative of the non-proteinogenic amino acid L-homotyrosine, serves as a crucial building block in solid-phase peptide synthesis (SPPS). Its structure, featuring an additional methylene (B1212753) group in the side chain compared to L-tyrosine, imparts unique conformational properties to peptides, making it a valuable tool for modifying peptide structure and function. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amine allows for a robust and widely used orthogonal synthesis strategy.[1][2] This technical guide provides an in-depth overview of the properties, synthesis applications, and experimental protocols related to Fmoc-L-homotyrosine, with a focus on its role in the development of bioactive peptides and peptidomimetics.

Physicochemical Properties of Fmoc-L-homotyrosine

A thorough understanding of the physicochemical properties of Fmoc-L-homotyrosine is essential for its effective use in synthesis. Key data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 198560-10-0 | [3] |

| Molecular Formula | C₂₅H₂₃NO₅ | [3] |

| Molecular Weight | 417.45 g/mol | [1][4][5] |

| Appearance | White to off-white powder | [3][5] |

| Purity | ≥98% (HPLC) | [3][5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Storage Conditions | 0 - 8 °C | [3] |

Fmoc-L-homotyrosine in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-L-homotyrosine is in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptide chains.[2][6] The Fmoc group provides temporary protection of the N-terminus, which can be removed under mild basic conditions, while acid-labile protecting groups are typically used for the reactive side chains.[1][7] This orthogonal protection scheme allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.[1][5]

Side Chain Protection Strategy

The phenolic hydroxyl group of the this compound side chain is reactive and requires protection during SPPS to prevent unwanted side reactions.[7] Analogous to Fmoc-L-tyrosine, the tert-butyl (tBu) group is a commonly used protecting group for the hydroxyl moiety of homotyrosine.[5][8] The resulting building block is Fmoc-L-homotyrosine(tBu)-OH. This tBu group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine (B6355638) in DMF) but is readily cleaved during the final acidolytic cleavage of the peptide from the resin.[5][9]

Experimental Protocols

The following sections provide detailed methodologies for the key steps involving Fmoc-L-homotyrosine in a standard Fmoc/tBu-based solid-phase peptide synthesis workflow.

Resin Loading (Attachment of the First Amino Acid)

This protocol describes the loading of the first Fmoc-protected amino acid onto a 2-chlorotrityl chloride resin, which is suitable for the synthesis of peptides with a C-terminal carboxylic acid.

Materials:

-

2-Chlorotrityl chloride resin

-

Fmoc-amino acid

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Diisopropylethylamine (DIPEA)

-

Methanol (MeOH)

-

Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Swell the 2-chlorotrityl chloride resin in DCM for 30-60 minutes in a reaction vessel.

-

Drain the DCM.

-

Dissolve the first Fmoc-amino acid (3 equivalents relative to the resin loading capacity) and DIPEA (7.5 equivalents) in dry DCM.

-

Add the amino acid solution to the resin and shake or agitate the mixture for 30-60 minutes at room temperature.[10]

-

Drain the reaction solution.

-

To cap any remaining reactive sites on the resin, add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) and shake for 15 minutes.[10]

-

Drain the capping solution and wash the resin thoroughly with DMF and DCM.[10]

Peptide Chain Elongation: Coupling of Fmoc-L-homotyrosine(tBu)-OH

This protocol outlines the incorporation of Fmoc-L-homotyrosine(tBu)-OH into the growing peptide chain.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-L-homotyrosine(tBu)-OH

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, 2,4,6-collidine)

-

DMF, peptide synthesis grade

Procedure:

-

Fmoc Deprotection: Treat the peptide-resin with a solution of 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group.[6][11] Wash the resin extensively with DMF.

-

Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-L-homotyrosine(tBu)-OH (3-4 equivalents relative to the initial resin loading), a coupling reagent such as HBTU (3 equivalents), and a base like DIPEA (6 equivalents) in DMF.

-

Alternatively, for potentially difficult couplings, HATU can be used as the activating agent with DIPEA or collidine.[6] In the synthesis of anabaenopeptin F, a double coupling with HATU and collidine under microwave irradiation at 85°C was employed for the incorporation of Fmoc-L-homotyrosine.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.[11] The reaction progress can be monitored using a ninhydrin (B49086) test.

-

-

Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Cleavage and Final Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the side-chain protecting groups, including the tBu group from homotyrosine.

Materials:

-

Fully assembled peptide-resin

-

Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)

-

Cold diethyl ether

Procedure:

-

Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin in a reaction vessel. The volume should be sufficient to swell the resin.

-

Allow the cleavage reaction to proceed for 2-3 hours at room temperature with occasional agitation.[4]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage cocktail.

-

Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Experimental Workflows and Biological Context

Solid-Phase Peptide Synthesis (SPPS) Cycle

The following diagram illustrates the iterative cycle of Fmoc-SPPS for the incorporation of a single amino acid, such as Fmoc-L-homotyrosine(tBu)-OH.

Final Cleavage and Deprotection Workflow

This diagram outlines the final steps to obtain the crude peptide after chain assembly is complete.

Biological Significance and Applications

The incorporation of this compound into peptides can significantly influence their biological activity. The extended side chain, as compared to tyrosine, can alter the peptide's conformation and its interaction with biological targets.

Anabaenopeptins: A Case Study in Protease Inhibition

A prominent example of bioactive peptides containing this compound is the anabaenopeptin family of cyclic hexapeptides produced by cyanobacteria.[3][12] Anabaenopeptin F, which contains an this compound residue, has been shown to be a potent inhibitor of carboxypeptidases.[3][13] These enzymes play crucial roles in various physiological processes, and their inhibition is a target for therapeutic intervention.

The inhibitory activity of anabaenopeptins against carboxypeptidase A is a well-documented example of how the inclusion of non-proteinogenic amino acids like this compound can lead to potent and selective biological activity.[3][12][14]

Carboxypeptidase A Inhibition by Anabaenopeptin

The following diagram illustrates the general mechanism of carboxypeptidase A inhibition, a target for this compound-containing anabaenopeptins.

Conclusion

Fmoc-L-homotyrosine is a versatile and valuable building block for the synthesis of modified peptides. Its successful incorporation into peptide chains using standard Fmoc-SPPS protocols, with appropriate side-chain protection, allows for the exploration of novel peptide structures with potentially enhanced biological activities. The example of anabaenopeptins highlights the potential of this compound-containing peptides as potent enzyme inhibitors. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge and protocols necessary to effectively utilize Fmoc-L-homotyrosine in their synthetic endeavors, paving the way for the discovery of new therapeutic leads and research tools.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. peptide.com [peptide.com]

- 3. Structures and Activity of New Anabaenopeptins Produced by Baltic Sea Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. chempep.com [chempep.com]

- 7. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. chem.uci.edu [chem.uci.edu]

- 12. Anabaenopeptins from Cyanobacteria in Freshwater Bodies of Greece - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. New anabaenopeptins, potent carboxypeptidase-A inhibitors from the cyanobacterium Aphanizomenon flos-aquae - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of L-Homotyrosine in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of L-Homotyrosine in various solvents. Due to the limited availability of specific quantitative data for this compound, this document also includes relevant methodologies and comparative data from the closely related amino acid, L-Tyrosine, to provide a framework for experimental design and interpretation.

Quantitative Solubility Data

Currently, publicly available quantitative solubility data for this compound is limited. The following table summarizes the known data point.

| Solvent | Temperature | Conditions | Solubility (mg/mL) | Solubility (mM) |

| Water | 60°C | Ultrasonic and warming | 2 | 10.24 |

Table 1: Quantitative Solubility of this compound.[1]

For comparison, L-Tyrosine, a structurally similar amino acid, exhibits a wider range of documented solubilities in various solvents. This information can be valuable for estimating the behavior of this compound and for designing solubility studies.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound, adapted from established protocols for amino acid solubility determination.

Isothermal Shake-Flask Method

This gravimetric method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

-

This compound powder

-

Selected solvents (e.g., water, methanol, ethanol, DMSO)

-

Thermostatic shaker bath

-

Analytical balance

-

Centrifuge

-

Micropipettes

-

Vials

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent.

-

Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature. Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to separate the undissolved solid from the saturated solution.

-

Sample Collection: Carefully extract a known volume of the clear supernatant using a pre-weighed micropipette.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that does not degrade the solute.

-

Mass Determination: Once the solvent is completely evaporated, weigh the container with the dried this compound residue.

-

Calculation: The solubility is calculated by determining the mass of the dissolved this compound in the known volume of the solvent.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for determining solubility in complex mixtures or when high sensitivity is required.

Materials:

-

This compound powder

-

Selected solvents

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase

-

Standard solutions of this compound of known concentrations

Procedure:

-

Equilibration: Prepare saturated solutions of this compound in the desired solvents using the shake-flask method as described above.

-

Sample Preparation: After centrifugation, dilute a known volume of the supernatant with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Sample Analysis: Inject the diluted supernatant into the HPLC system and record the peak area corresponding to this compound.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate the original concentration in the saturated solution to determine the solubility.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of this compound using the isothermal shake-flask method followed by HPLC analysis.

References

The Enigmatic Presence of L-Homotyrosine: A Technical Guide to its Natural Occurrence, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Homotyrosine, a non-proteinogenic amino acid, has emerged as a molecule of interest due to its incorporation into bioactive secondary metabolites. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound in various organisms. It delves into its biosynthetic pathway, particularly in fungi, and offers detailed experimental protocols for its detection and quantification. While its direct signaling roles remain to be elucidated, this document serves as a foundational resource for researchers exploring the metabolic significance and potential applications of this unique amino acid.

Natural Occurrence of this compound

The natural occurrence of this compound has been documented in a limited but diverse range of organisms, primarily as a constituent of non-ribosomal peptides.

Fungi

The most well-characterized role of this compound is as a biosynthetic precursor to the echinocandin class of antifungal drugs, such as echinocandin B, produced by the fungus Emericella rugulosa[1]. In this context, this compound is an essential building block for the peptide core of the molecule. Additionally, a novel secondary metabolite, fungal tyrosine betaine (B1666868), has been identified in the conidia of the entomopathogenic fungus Metarhizium anisopliae, which consists of a betaine conjugated to tyrosine, indicating a potential for related modified amino acids in fungi[2].

Cyanobacteria

This compound has a notable, albeit rare, presence in cyanobacteria[3]. It is found incorporated into a variety of cyanopeptolins and anabaenopeptins, which are cyclic peptides produced by species such as Planktothrix agardhii[4]. Anabaenopeptins are a diverse class of bioactive peptides, and the inclusion of this compound contributes to their structural variety[5][6].

Marine Invertebrates

While direct evidence of free this compound in marine invertebrates is scarce, these organisms are a rich source of peptides and other secondary metabolites, some of which may incorporate non-proteinogenic amino acids[6]. The presence of anabaenopeptins in sponges further suggests a potential link, possibly through symbiotic relationships with cyanobacteria[5].

Table 1: Documented and Potential Occurrences of this compound

| Organism Kingdom | Specific Organism (Example) | Form of Occurrence | Reference |

| Fungi | Emericella rugulosa | Precursor to Echinocandin B | [1] |

| Metarhizium spp. | Component of Fungal Tyrosine Betaine (related) | [2] | |

| Bacteria | Planktothrix agardhii | Constituent of Cyanopeptolins and Anabaenopeptins | [4] |

| Animalia | Marine Sponges (e.g., Theonella sp.) | Constituent of Anabaenopeptins (potential symbiotic origin) | [5] |

Note: To date, there is a notable lack of quantitative data in the published literature regarding the specific concentrations of free this compound in any of these organisms.

Biosynthesis of this compound

The biosynthesis of this compound is not fully elucidated across all organisms where it is found. However, a detailed pathway has been characterized in the fungus Emericella rugulosa.

Fungal Biosynthetic Pathway

In E. rugulosa, the biosynthesis of this compound is governed by a dedicated biosynthetic gene cluster (BGC), designated as the hty BGC[1]. This cluster is separate from the echinocandin BGC, indicating a modularity in the production of this specialized amino acid precursor. The pathway commences with precursors from primary metabolism: 4-hydroxyphenylpyruvate and acetyl-CoA.

The key enzymatic steps are as follows[1]:

-

Condensation: An isopropyl malate (B86768) dehydrogenase homolog, HtyA , catalyzes an aldol-type condensation of 4-hydroxyphenylpyruvate and acetyl-CoA to form 2-(4-hydroxybenzyl)-malic acid.

-

Isomerization: An aconitase homolog, HtyD , carries out the isomerization of 2-(4-hydroxybenzyl)-malic acid to 3-(4-hydroxybenzyl)-malic acid.

-

Oxidative Decarboxylation: An isopropyl malate dehydrogenase homolog, HtyC , catalyzes the decarboxylation and oxidation of 3-(4-hydroxybenzyl)-malic acid to produce 2-oxo-4-(4-hydroxybenzyl)butanoic acid.

-

Transamination: A transaminase, HtyB , facilitates the final step, converting 2-oxo-4-(4-hydroxybenzyl)butanoic acid into this compound.

Signaling and Metabolic Roles

Currently, there is no direct evidence in the scientific literature to suggest that this compound plays a role as a signaling molecule. Non-proteinogenic amino acids can, in some instances, act as signaling molecules or intermediates in metabolic pathways[7][8]. However, the known roles of this compound are confined to its incorporation into secondary metabolites. Further research is required to investigate any potential signaling or other metabolic functions.

Experimental Protocols

Isolation and Extraction of this compound and Homotyrosine-Containing Peptides

Objective: To extract free this compound and peptides containing this amino acid from biological samples (e.g., fungal or cyanobacterial biomass).

Protocol adapted from methods for non-proteinogenic amino acid and peptide extraction[9][10]:

-

Sample Preparation: Lyophilize the biological material to dryness.

-

Extraction of Free Amino Acids: a. Homogenize the lyophilized sample in 70% aqueous methanol[10]. b. Sonicate the mixture for 30 minutes in an ice bath. c. Centrifuge at 10,000 x g for 15 minutes at 4°C. d. Collect the supernatant containing free amino acids. e. Repeat the extraction on the pellet and pool the supernatants.

-

Extraction of Peptides: a. For peptide extraction, a more exhaustive extraction with a solvent mixture such as dichloromethane/methanol (B129727) may be employed, followed by partitioning against water to separate polar peptides. b. Further purification can be achieved using solid-phase extraction (SPE) with C18 cartridges.

-

Protein Hydrolysis for Total Homotyrosine Content: a. To determine if this compound is incorporated into proteins, perform acid hydrolysis on the pellet remaining after the initial extraction. b. Resuspend the pellet in 6 M HCl[11][12][13]. c. Heat at 110°C for 24 hours in a sealed, evacuated tube[11]. d. After hydrolysis, neutralize the sample and proceed with analysis.

Quantification of this compound by HPLC

Objective: To quantify the concentration of this compound in prepared extracts.

Principle: This protocol is based on pre-column derivatization followed by reverse-phase high-performance liquid chromatography (HPLC) with fluorescence or UV detection. Derivatization is often necessary to improve the chromatographic properties and detection sensitivity of amino acids[14][15][16].

Materials:

-

This compound standard

-

Derivatization reagent (e.g., 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) or o-phthalaldehyde (B127526) (OPA))[16]

-

HPLC system with a C18 column and a fluorescence or UV detector

-

Mobile phase solvents (e.g., acetonitrile (B52724) and an aqueous buffer)

Protocol:

-

Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations.

-

Derivatization: a. To a known volume of the sample extract or standard solution, add the derivatization reagent according to the manufacturer's protocol or established literature methods[9][15][16]. b. The reaction with FMOC-Cl typically occurs under basic conditions and results in a stable derivative detectable by UV and fluorescence[16].

-

HPLC Analysis: a. Inject the derivatized sample onto a C18 HPLC column. b. Elute the analytes using a gradient of acetonitrile in an appropriate aqueous buffer. c. Detect the derivatized this compound using a fluorescence detector (e.g., excitation at 265 nm and emission at 310 nm for FMOC derivatives) or a UV detector[16].

-

Quantification: a. Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard. b. Quantify the amount of this compound in the sample by comparing the peak area to the standard curve. An internal standard can be used for improved accuracy[17].

Conclusion and Future Directions

This compound represents a fascinating, yet understudied, non-proteinogenic amino acid. Its confirmed presence in fungi and cyanobacteria as a building block for complex natural products highlights its importance in the secondary metabolism of these organisms. The elucidation of its biosynthetic pathway in Emericella rugulosa provides a genetic and enzymatic basis for further investigation and potential bioengineering applications.

However, significant knowledge gaps remain. The lack of quantitative data on its natural abundance is a major limitation in understanding its metabolic flux and physiological relevance. Furthermore, its potential roles in cellular signaling are completely unexplored.

Future research should focus on:

-

Quantitative Analysis: Developing and applying sensitive analytical methods to determine the concentrations of free this compound in various organisms and tissues.

-

Biosynthetic Pathway Discovery: Identifying and characterizing the biosynthetic genes and enzymes for this compound in cyanobacteria and other organisms.

-

Functional Genomics: Using genetic manipulation techniques to elucidate the physiological role of this compound beyond its function as a precursor for secondary metabolites.

-

Signaling Studies: Investigating potential interactions of this compound with cellular receptors or its influence on metabolic signaling pathways.

Addressing these questions will undoubtedly provide a deeper understanding of the diverse roles of non-proteinogenic amino acids in biology and may open new avenues for drug discovery and development.

References

- 1. Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fungal tyrosine betaine, a novel secondary metabolite from conidia of entomopathogenic Metarhizium spp. fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural product biosyntheses in cyanobacteria: A treasure trove of unique enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Homotyrosine-containing cyanopeptolins 880 and 960 and anabaenopeptins 908 and 915 from Planktothrix agardhii CYA 126/8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anabaenopeptins: What We Know So Far - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Editorial: Physiological Aspects of Non-proteinogenic Amino Acids in Plants [frontiersin.org]

- 9. benchchem.com [benchchem.com]

- 10. Optimization of anabaenopeptin extraction from cyanobacteria and the effect of methanol on laboratory manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. keypublishing.org [keypublishing.org]

- 14. Derivatization procedures and their analytical performances for HPLC determination in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for L-Homotyrosine in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Homotyrosine, a non-proteinogenic amino acid homolog of L-tyrosine, is a valuable building block in the design and synthesis of novel peptides for therapeutic and research applications. Its unique structural feature, an additional methylene (B1212753) group in the side chain, can impart distinct conformational properties and biological activities to peptides. The incorporation of this compound into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) allows for the exploration of structure-activity relationships and the development of peptides with enhanced stability, modified receptor binding affinities, and unique pharmacological profiles.